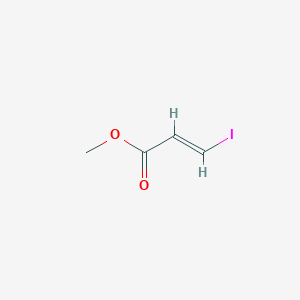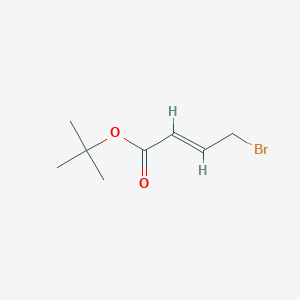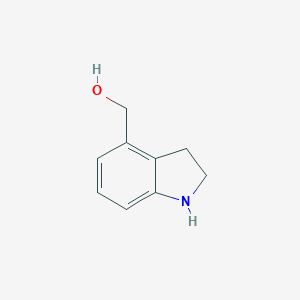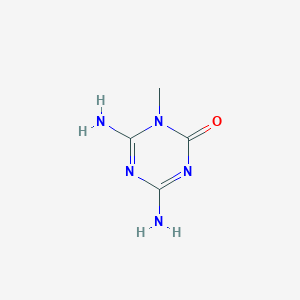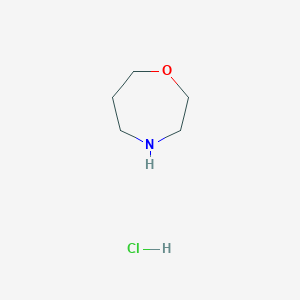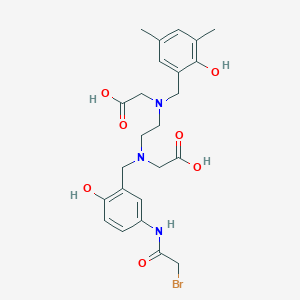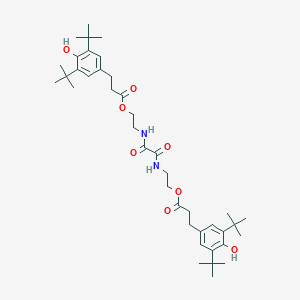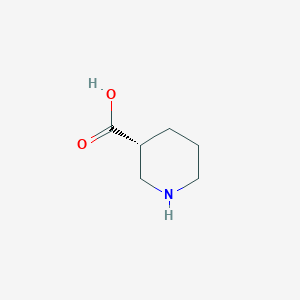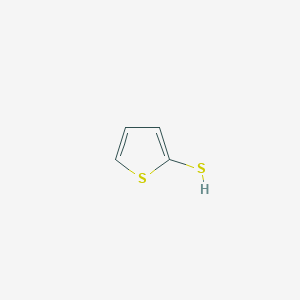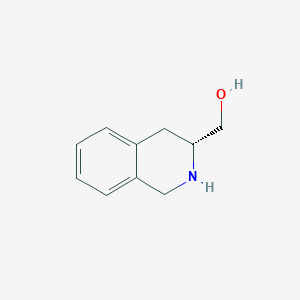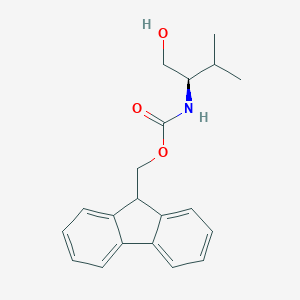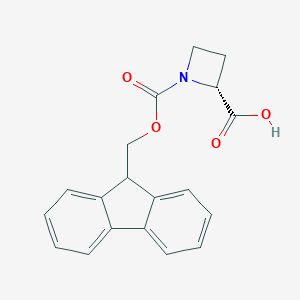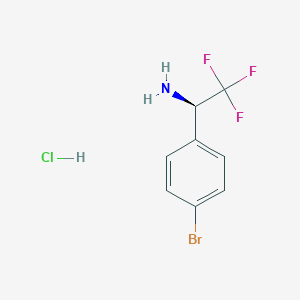
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related brominated compounds involves the use of brominated reagents and the introduction of trifluoromethyl groups. For example, the preparation of 4'-bromophenacyl triflate, a reagent used for derivatization of carboxylic acids, is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This suggests that similar methods could potentially be applied to synthesize (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride by introducing an amine group to a brominated and trifluoromethylated precursor.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as seen in the study of regioisomeric bromodimethoxyamphetamines, which share a molecular weight of 274 and have major fragment ions in their mass spectra . Although the exact structure of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is not provided, it can be inferred that the presence of a bromine atom and a trifluoromethyl group would significantly influence its molecular geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of brominated compounds with other chemicals can be quite specific. For instance, the oxidative addition reactions of a rhodium complex with alkyl bromides resulted in almost quantitative yields of the corresponding Rh(III)-terpyridine complexes . This indicates that brominated compounds, such as (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, may also undergo specific reactions that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride are not directly reported, the properties of similar brominated and trifluoromethylated compounds can be quite distinctive. For example, the stability of 4'-bromophenacyl triflate for 3-6 months and the solubility of Rh(III)-terpyridine complexes in various organic solvents suggest that (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride may also exhibit notable stability and solubility characteristics due to the presence of bromine and trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist Development
One of the applications involves the development of neurokinin-1 (NK1) receptor antagonists, which are significant in clinical efficacy against emesis and depression. A compound exhibiting high affinity and oral activity as an h-NK(1) receptor antagonist was synthesized, highlighting its potential in treating related conditions (Harrison et al., 2001).
Catalysis and Enantioselective Reactions
Another application is found in the field of catalysis, where derivatives of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride are used in enantioselective cyclopropanation reactions. A study by Qin et al. demonstrated the effectiveness of a dirhodium catalyst derived from a related compound for achieving high enantioselectivity in cyclopropanations and other tandem reactions (Qin et al., 2011).
Material Science: Fluorinated Polyimides
In material science, the compound's derivatives contribute to the synthesis of novel fluorinated polyimides, offering outstanding mechanical properties and thermal stability. This research is particularly relevant for developing materials with specific electronic and optical properties, such as low dielectric constants and high optical transparency (Yin et al., 2005).
Organic Chemistry: Synthesis of Trifluoromethyl-Substituted Cyclopropanes
Morandi et al. explored the enantioselective cobalt-catalyzed synthesis of trifluoromethyl-substituted cyclopropanes, showcasing the versatility of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride in generating key intermediates for drug discovery (Morandi et al., 2011).
Eigenschaften
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDERGPILUSRV-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

